molecular formula C30H44F3N7O6 B3420773 D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt CAS No. 201982-93-6

D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt

Cat. No.: B3420773
CAS No.: 201982-93-6
M. Wt: 655.7 g/mol
InChI Key: ICWJQXJPUIIEKU-GFDYFVENSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Employed in studies involving enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt is unique due to its combination of amino acids and the naphthylamine moiety, which imparts specific chemical and biological properties. The trifluoroacetate salt enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N7O4.C2HF3O2/c1-16(2)13-22(35-27(38)24(29)17(3)4)26(37)34-21(11-8-12-32-28(30)31)25(36)33-19-14-18-9-6-7-10-20(18)23(15-19)39-5;3-2(4,5)1(6)7/h6-7,9-10,14-17,21-22,24H,8,11-13,29H2,1-5H3,(H,33,36)(H,34,37)(H,35,38)(H4,30,31,32);(H,6,7)/t21-,22-,24+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWJQXJPUIIEKU-GFDYFVENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)[C@@H](C(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44F3N7O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201982-93-6
Record name L-Argininamide, D-valyl-L-leucyl-N-(4-methoxy-2-naphthalenyl)-, mono(trifluoroacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201982-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt
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D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt
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D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt
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D-Valine-leucine-arginine-4-methoxy-2-naphthylamine, trifluoroacetate salt

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